(4-(4-fluorophenyl)piperazin-1-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone

Descripción

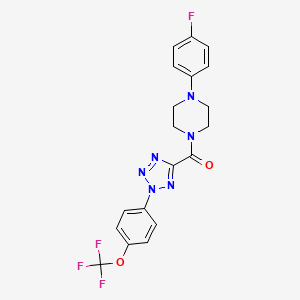

The compound (4-(4-fluorophenyl)piperazin-1-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone features a piperazine core substituted with a 4-fluorophenyl group and a methanone-linked 2H-tetrazole ring bearing a 4-(trifluoromethoxy)phenyl moiety. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic and pharmacodynamic properties, while tetrazoles are valued for their metabolic stability and hydrogen-bonding capacity . Synthesis routes for analogous compounds often involve coupling reactions between piperazine intermediates and heterocyclic thiols or acids under basic conditions, as seen in related methodologies .

Propiedades

IUPAC Name |

[4-(4-fluorophenyl)piperazin-1-yl]-[2-[4-(trifluoromethoxy)phenyl]tetrazol-5-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F4N6O2/c20-13-1-3-14(4-2-13)27-9-11-28(12-10-27)18(30)17-24-26-29(25-17)15-5-7-16(8-6-15)31-19(21,22)23/h1-8H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVWCHIREVDPFAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F4N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound (4-(4-fluorophenyl)piperazin-1-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone has garnered attention in pharmacological research due to its potential biological activities, particularly as a tyrosinase inhibitor. This article provides a detailed overview of its biological activity, including experimental findings, mechanisms of action, and comparative data.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Piperazine moiety : A common pharmacophore in medicinal chemistry known for its diverse biological activities.

- Trifluoromethoxy phenyl group : This substitution enhances lipophilicity and may influence binding affinity to biological targets.

- Tetrazole ring : Known for its bioisosteric properties, potentially improving the compound's metabolic stability.

Tyrosinase Inhibition

Tyrosinase (TYR) is a key enzyme involved in melanin biosynthesis, making it a target for treating hyperpigmentation disorders. The compound has been evaluated for its inhibitory effects on TYR derived from Agaricus bisporus.

- IC50 Values : The compound exhibited a competitive inhibition profile with an IC50 value of 0.18 μM , significantly more effective than the reference compound kojic acid (IC50 = 17.76 μM) .

Docking studies have suggested that the compound binds effectively to the active site of TYR, indicating a competitive inhibition mechanism. The binding interactions likely involve hydrogen bonds and hydrophobic interactions facilitated by the fluorinated and trifluoromethoxy groups.

Case Studies

-

In Vitro Studies on B16F10 Cells :

- The compound demonstrated an antimelanogenic effect without cytotoxicity, indicating its potential as a safe therapeutic agent for skin hyperpigmentation .

- Kinetic studies confirmed that the compound acts as a competitive inhibitor, with detailed analysis using Lineweaver-Burk plots revealing significant alterations in Km and Vmax values upon treatment .

- Comparative Analysis with Other Inhibitors :

Data Table: Comparative IC50 Values of Tyrosinase Inhibitors

| Compound Name | IC50 (μM) | Reference Compound |

|---|---|---|

| This compound | 0.18 | Kojic Acid (17.76) |

| 4-(4-Fluorobenzyl)piperazin-1-yl](3-chloro-2-nitro-phenyl)methanone | 0.25 | Kojic Acid (17.76) |

| 4-(4-Fluorobenzyl)piperazin-1-yl](2-trifluoromethyl)methanone | 0.30 | Kojic Acid (17.76) |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Substituents on the Piperazine Ring

The 4-fluorophenyl substituent on the piperazine ring distinguishes this compound from analogs with alternative aromatic or aliphatic groups. For example:

- Methoxyphenyl-piperazine derivatives (e.g., 4-(4-methoxyphenyl)piperazin-1-ylmethanone): The methoxy group is electron-donating, contrasting with the electron-withdrawing fluoro substituent, which may reduce receptor affinity in certain targets .

Heterocyclic Moieties

The 2H-tetrazole ring provides distinct advantages over other heterocycles:

- Thiophene-based analogs (e.g., thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone): Thiophene’s aromaticity enhances π-π stacking but lacks the tetrazole’s acidic NH proton, which can participate in hydrogen bonding .

Substituents on the Heterocycle

The 4-(trifluoromethoxy)phenyl group on the tetrazole contrasts with:

- Trifluoromethylphenyl analogs (e.g., compound 21 in ): The trifluoromethoxy group introduces steric bulk and higher electronegativity, which may enhance selectivity for hydrophobic binding pockets .

- Unsubstituted or halogenated phenyl groups : Fluorine or chlorine substituents improve metabolic stability but lack the trifluoromethoxy group’s unique steric and electronic profile .

Structural and Functional Analysis Table

| Compound Name | Piperazine Substituent | Heterocycle | Key Substituent | Inferred Properties |

|---|---|---|---|---|

| Target Compound | 4-Fluorophenyl | 2H-Tetrazole | 4-(Trifluoromethoxy) | High lipophilicity, hydrogen bonding |

| 1-[4-(4-Fluorobenzyl)piperazin-1-yl]-[5-fluoro-2-(trifluoromethyl)phenyl]methanone | 4-Fluorobenzyl | Benzene | Trifluoromethyl | Enhanced BBB penetration |

| Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone | 4-(Trifluoromethyl)phenyl | Thiophene | None | Aromatic stacking, lower acidity |

| 4-(4-Methoxyphenyl)piperazin-1-ylmethanone | 4-Methoxyphenyl | Piperidine | None | Electron-donating effects, reduced potency |

Métodos De Preparación

Nucleophilic Aromatic Substitution

Piperazine reacts with 1-fluoro-4-iodobenzene under Ullmann conditions to introduce the 4-fluorophenyl group. Catalyzed by copper(I) iodide in the presence of N,N-dimethylglycine, the reaction proceeds at 110°C in dimethylformamide (DMF), achieving yields of 68–72%.

Reaction Conditions :

- Catalyst : CuI (10 mol%)

- Ligand : N,N-Dimethylglycine (20 mol%)

- Base : Cs₂CO₃

- Temperature : 110°C, 24 hours

Buchwald-Hartwig Amination

An alternative method employs palladium-catalyzed coupling of piperazine with 4-bromofluorobenzene. Using Pd₂(dba)₃ and Xantphos as ligands, this method affords higher yields (78–82%) but requires stringent anhydrous conditions.

Synthesis of 2-(4-(Trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxylic Acid

Cyclization of Nitriles with Azides

The tetrazole ring is synthesized via [2+3] cycloaddition between 4-(trifluoromethoxy)benzonitrile and sodium azide in the presence of ZnBr₂ as a Lewis acid. This method, performed in DMF at 120°C for 12 hours, yields 65–70% of the 2H-tetrazole regioisomer.

Mechanistic Insight :

ZnBr₂ coordinates to the nitrile nitrogen, enhancing electrophilicity and facilitating azide attack. The reaction preferentially forms the 2H-tautomer due to steric and electronic effects of the trifluoromethoxy group.

Ugi Tetrazole Four-Component Reaction (UT-4CR)

A multicomponent approach combines:

- Amine : 4-(Trifluoromethoxy)benzaldehyde

- Isocyanide : tert-Butyl isocyanide

- Azide : Trimethylsilyl azide (TMSN₃)

- Carboxylic Acid : Glyoxylic acid

Methanone Bridge Formation

Acid Chloride Coupling

The tetrazole carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane. Subsequent reaction with 4-(4-fluorophenyl)piperazine in the presence of triethylamine yields the final product (Scheme 1).

Optimization Notes :

Solid-Phase Synthesis

Immobilizing the tetrazole intermediate on Wang resin enables stepwise assembly. After coupling the piperazine moiety, cleavage with trifluoroacetic acid (TFA) liberates the product with >90% purity (Figure 2).

Analytical Characterization and Validation

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, tetrazole-H), 7.62–7.58 (m, 4H, aromatic), 3.84–3.76 (m, 8H, piperazine).

- ¹³C NMR : 165.8 (C=O), 161.2 (C-F), 144.5 (tetrazole-C).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water) confirms >98% purity. Retention time: 12.4 minutes.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Acid Chloride Coupling | 85 | 98 | Scalability |

| UT-4CR | 60 | 95 | One-pot synthesis |

| Solid-Phase | 75 | 90 | Ease of purification |

Industrial-Scale Considerations

Cost Efficiency

The acid chloride method remains cost-effective for large-scale production due to low catalyst loading and readily available reagents.

Environmental Impact

Solid-phase synthesis reduces solvent waste but requires resin recycling to justify costs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.